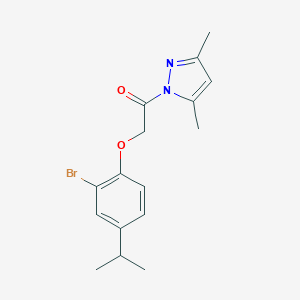![molecular formula C16H11F3N2O4S B319694 methyl 5-({[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}methyl)-2-furoate](/img/structure/B319694.png)
methyl 5-({[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}methyl)-2-furoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
methyl 5-({[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}methyl)-2-furoate is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group, a furan ring, and a pyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-({[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}methyl)-2-furoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinethiol with methyl 2-furoate under specific conditions to form the desired product. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieving the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
methyl 5-({[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}methyl)-2-furoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles such as amines or thiols replace the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually in anhydrous solvents like ether or THF under inert atmosphere.
Substitution: Amines, thiols; in polar aprotic solvents like DMF or DMSO, often with heating.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of the trifluoromethyl group with the nucleophile .
Aplicaciones Científicas De Investigación
methyl 5-({[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}methyl)-2-furoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive compound, with studies focusing on its interactions with biological targets and its effects on cellular processes.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry: Utilized in the development of agrochemicals, such as herbicides and pesticides, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of methyl 5-({[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}methyl)-2-furoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The furan and pyrimidine rings contribute to the compound’s binding affinity and specificity for its targets, leading to modulation of biological pathways and exertion of its effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid: Another compound with a trifluoromethyl group, used in similar applications in pharmaceuticals and agrochemicals.
4-(2-Furyl)-6-(trifluoromethyl)-2-pyrimidinethiol: A precursor in the synthesis of methyl 5-({[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}methyl)-2-furoate, sharing similar structural features.
Uniqueness
This compound is unique due to its combination of a trifluoromethyl group, a furan ring, and a pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C16H11F3N2O4S |
|---|---|
Peso molecular |
384.3 g/mol |
Nombre IUPAC |
methyl 5-[[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylmethyl]furan-2-carboxylate |
InChI |
InChI=1S/C16H11F3N2O4S/c1-23-14(22)12-5-4-9(25-12)8-26-15-20-10(11-3-2-6-24-11)7-13(21-15)16(17,18)19/h2-7H,8H2,1H3 |
Clave InChI |
NTQXHQHEFXTASD-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=C(O1)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CO3 |
SMILES canónico |
COC(=O)C1=CC=C(O1)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N'-1,3-propanediylbis[2-(3,5-dimethylphenoxy)acetamide]](/img/structure/B319611.png)
![N,N'-1,3-propanediylbis[2-(2-isopropyl-5-methylphenoxy)acetamide]](/img/structure/B319614.png)
![N,N'-1,3-propanediylbis[2-(2-methoxyphenoxy)acetamide]](/img/structure/B319615.png)
![N,N'-1,3-propanediylbis[2-(2-methylphenoxy)acetamide]](/img/structure/B319616.png)
![2-(3-methylphenoxy)-N-(3-{[(3-methylphenoxy)acetyl]amino}propyl)acetamide](/img/structure/B319617.png)

![Ethyl 4-{[(1-bromo-2-naphthyl)oxy]acetyl}-1-piperazinecarboxylate](/img/structure/B319621.png)
![Methyl 4-(aminocarbonyl)-5-[({[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B319623.png)
![ethyl 2-({[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B319624.png)
![diethyl 3-methyl-5-({[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B319625.png)
![N-(1,3-benzodioxol-5-ylmethyl)-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B319628.png)
![Methyl 2-({[5-(4-chlorophenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)benzoate](/img/structure/B319630.png)
![N-[3-(2-cyanoethyl)phenyl]-2-{[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]sulfanyl}acetamide](/img/structure/B319634.png)
![2-{[2-Oxo-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)ethyl]sulfanyl}-4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazoline](/img/structure/B319635.png)
